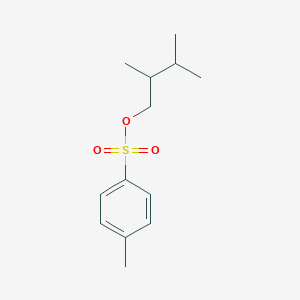
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are esters or salts of sulfonic acids and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a benzene ring substituted with a sulfonate group and a 2,3-dimethylbutyl chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 2,3-dimethylbutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a sulfonic acid.
Scientific Research Applications
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for more complex molecules.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The 2,3-dimethylbutyl chain provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate: Lacks the 2,3-dimethylbutyl chain, making it less hydrophobic.
2,3-Dimethylbutyl Sulfate: Contains a sulfate group instead of a sulfonate, leading to different reactivity and properties.
4-Methylbenzenesulfonamide: Has an amide group instead of an ester, affecting its chemical behavior and applications.
Uniqueness
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is unique due to its combination of a sulfonate group and a 2,3-dimethylbutyl chain. This structure imparts specific chemical and physical properties, such as enhanced hydrophobicity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H20O3S |
|---|---|
Molecular Weight |
256.36 g/mol |
IUPAC Name |
2,3-dimethylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O3S/c1-10(2)12(4)9-16-17(14,15)13-7-5-11(3)6-8-13/h5-8,10,12H,9H2,1-4H3 |
InChI Key |
HQQZUCCCELHFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















